molecular formula C21H15NO3S B2699942 Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate CAS No. 391228-57-2

Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate

Cat. No.: B2699942
CAS No.: 391228-57-2
M. Wt: 361.42
InChI Key: VWOKLKIVDAXDPH-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate is a chemical compound that has garnered attention due to its potential biological activity and diverse applications. This compound features a benzothiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the benzothiazole ring is known to impart various biological properties to the compound, making it a subject of interest in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate typically involves the reaction of 2-aminobenzenethiol with a suitable aldehyde or ketone to form the benzothiazole ring. This intermediate is then reacted with 4-phenoxybenzoic acid or its derivatives under esterification conditions to yield the final product . Common reagents used in these reactions include sulfur-containing compounds, aldehydes, and carboxylic acids. The reaction conditions often involve the use of solvents such as ethanol or isopropanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in various substituted benzothiazole derivatives .

Scientific Research Applications

Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 4-phenoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3S/c23-21(24-14-20-22-18-8-4-5-9-19(18)26-20)15-10-12-17(13-11-15)25-16-6-2-1-3-7-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOKLKIVDAXDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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